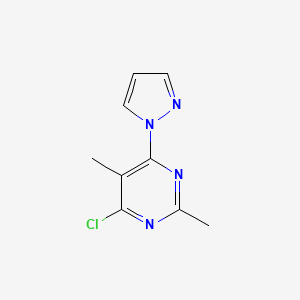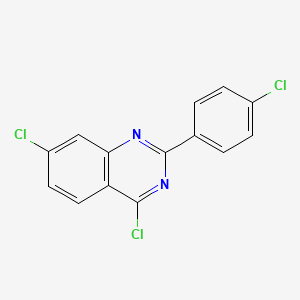
4,7-Dichloro-2-(4-chlorophényl)quinazoline
Vue d'ensemble
Description
4,7-Dichloro-2-(4-chlorophenyl)quinazoline is a chemical compound with the molecular formula C14H7Cl3N2. It is a member of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of three chlorine atoms and a quinazoline core, making it a valuable scaffold for drug development and other scientific research .
Applications De Recherche Scientifique
4,7-Dichloro-2-(4-chlorophenyl)quinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It is investigated for its anticancer, antibacterial, and anti-inflammatory properties. The compound’s ability to inhibit specific enzymes makes it a candidate for drug development.
Mécanisme D'action
The mechanism of action of quinazoline compounds generally involves interaction with specific cellular targets, such as enzymes or receptors, leading to changes in cellular processes. The specific targets and mode of action can vary widely depending on the structure of the quinazoline compound .
The pharmacokinetics of quinazoline compounds, including absorption, distribution, metabolism, and excretion (ADME), can also vary depending on the compound’s structure. Factors such as solubility, stability, and the presence of specific functional groups can influence a compound’s pharmacokinetic properties .
The molecular and cellular effects of a quinazoline compound’s action can include changes in cell signaling pathways, gene expression, and cellular metabolism. These effects can lead to changes in cell growth, differentiation, or survival .
Environmental factors, such as pH, temperature, and the presence of other compounds, can influence the action, efficacy, and stability of quinazoline compounds .
Analyse Biochimique
Biochemical Properties
4,7-Dichloro-2-(4-chlorophenyl)quinazoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, quinazoline derivatives have been shown to inhibit tyrosine kinases, which are enzymes involved in the regulation of cell division and proliferation . This inhibition can lead to the suppression of cancer cell growth. Additionally, 4,7-Dichloro-2-(4-chlorophenyl)quinazoline has been found to interact with bacterial enzymes, thereby exhibiting antibacterial properties .
Cellular Effects
The effects of 4,7-Dichloro-2-(4-chlorophenyl)quinazoline on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial for cell growth and survival . By inhibiting this pathway, 4,7-Dichloro-2-(4-chlorophenyl)quinazoline can induce apoptosis (programmed cell death) in cancer cells .
Molecular Mechanism
At the molecular level, 4,7-Dichloro-2-(4-chlorophenyl)quinazoline exerts its effects through various mechanisms. It binds to the ATP-binding site of tyrosine kinases, thereby inhibiting their activity . This inhibition prevents the phosphorylation of downstream signaling molecules, leading to the suppression of cell proliferation and induction of apoptosis. Additionally, 4,7-Dichloro-2-(4-chlorophenyl)quinazoline can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,7-Dichloro-2-(4-chlorophenyl)quinazoline have been studied over time. The compound has shown stability under various conditions, with minimal degradation observed . Long-term studies have indicated that prolonged exposure to 4,7-Dichloro-2-(4-chlorophenyl)quinazoline can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact temporal dynamics of its effects may vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of 4,7-Dichloro-2-(4-chlorophenyl)quinazoline vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
4,7-Dichloro-2-(4-chlorophenyl)quinazoline is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of 4,7-Dichloro-2-(4-chlorophenyl)quinazoline within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 4,7-Dichloro-2-(4-chlorophenyl)quinazoline within different tissues may vary depending on the expression levels of these transporters and binding proteins.
Subcellular Localization
The subcellular localization of 4,7-Dichloro-2-(4-chlorophenyl)quinazoline plays a crucial role in its activity and function. The compound has been found to localize in the cytoplasm and nucleus of cells . In the cytoplasm, it can interact with various signaling molecules and enzymes, modulating their activity. In the nucleus, 4,7-Dichloro-2-(4-chlorophenyl)quinazoline can influence gene expression by interacting with transcription factors and other nuclear proteins . The exact mechanisms underlying its subcellular localization and the role of post-translational modifications in directing it to specific compartments are still being explored.
Méthodes De Préparation
The synthesis of 4,7-Dichloro-2-(4-chlorophenyl)quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloroaniline with 4,7-dichloroquinazoline in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
4,7-Dichloro-2-(4-chlorophenyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives. Common oxidizing agents include potassium permanganate, while reducing agents may include sodium borohydride.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura reaction, which involves the use of palladium catalysts and boronic acids to form carbon-carbon bonds.
Major products formed from these reactions include various substituted quinazolines and quinazolinones, which have significant pharmacological properties .
Comparaison Avec Des Composés Similaires
4,7-Dichloro-2-(4-chlorophenyl)quinazoline can be compared with other quinazoline derivatives such as:
2-(4-bromophenyl)quinazolin-4(3H)-one: Known for its α-glucosidase inhibitory activity.
2-(4-chlorophenyl)quinazolin-4(3H)-one: Exhibits similar biological activities but with different potency and selectivity.
6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one: Demonstrates significant antitumor activity.
The uniqueness of 4,7-Dichloro-2-(4-chlorophenyl)quinazoline lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
4,7-dichloro-2-(4-chlorophenyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3N2/c15-9-3-1-8(2-4-9)14-18-12-7-10(16)5-6-11(12)13(17)19-14/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGUTECHLRFSNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)Cl)C(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680005 | |
| Record name | 4,7-Dichloro-2-(4-chlorophenyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-72-5 | |
| Record name | 4,7-Dichloro-2-(4-chlorophenyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


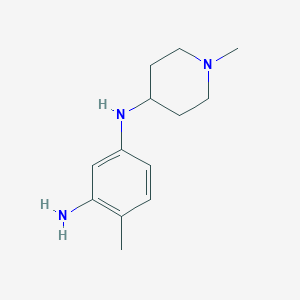

![(1R)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1454426.png)
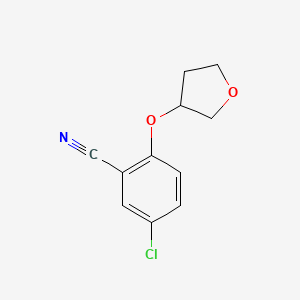
![[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine](/img/structure/B1454429.png)
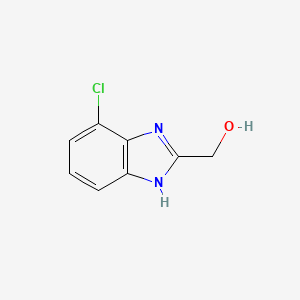

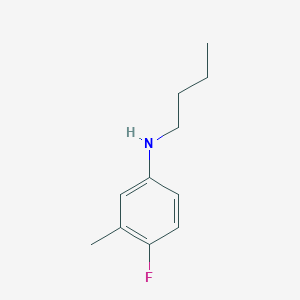

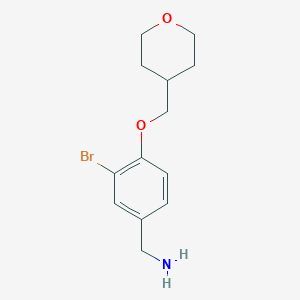
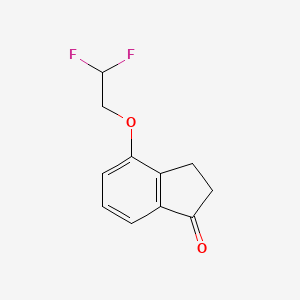
![5-[(4-Chlorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B1454440.png)

